Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester
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Overview
Description
Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the triazolo[4,3-b]pyridazinyl moiety in its structure makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the triazolo[4,3-b]pyridazine core, which is then functionalized with a trifluoromethyl group. The final step involves the esterification of piperazine-1-carboxylic acid with ethyl alcohol under acidic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of certain biological pathways. The triazolo[4,3-b]pyridazinyl moiety is crucial for its activity, as it facilitates the interaction with the target sites .
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives and piperazine-based molecules. Compared to these, piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester stands out due to its unique combination of the trifluoromethyl group and the triazolo[4,3-b]pyridazinyl moiety, which confer enhanced biological activity and stability .
Properties
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O2/c1-2-24-12(23)21-7-5-20(6-8-21)10-4-3-9-17-18-11(13(14,15)16)22(9)19-10/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDFOHYVUMBEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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